5-Bromo-1-(3-methylphenyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
5-bromo-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C10H9BrN2/c1-8-3-2-4-9(7-8)13-10(11)5-6-12-13/h2-7H,1H3 |
InChI Key |
GHQAJVLQHWURSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC=N2)Br |
Origin of Product |
United States |
Preparation Methods
From Hydrazine Derivatives and 1,3-Dicarbonyl Compounds
Historically, pyrazoles are synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds. For example, the Knorr synthesis, developed in 1883, reacts β-diketones with hydrazines to form pyrazoles. This approach is versatile but often yields mixtures of regioisomers and requires subsequent purification.
From Acetylenic Ketones and Hydrazines
Recent advances have utilized acetylenic ketones as precursors. Phenylhydrazine reacts with acetylenic ketones or diacetylene compounds under reflux conditions, producing regioisomeric pyrazoles. The regioselectivity depends on the nature of the acetylenic substrate and the reaction conditions.
Example: Guojing et al. reported a one-pot synthesis of pyrazoles via cycloaddition of phenylhydrazine with diacetylene ketones, yielding compounds with good efficiency and selectivity, often in yields exceeding 80%. Such methods are suitable for introducing aromatic substituents like the 3-methylphenyl group.
Aromatic Bromination and Functionalization
Bromination of Pyrazole Derivatives
Cross-Coupling Techniques
Suzuki-Miyaura Coupling
This palladium-catalyzed coupling is the most prevalent method for attaching aryl groups to brominated pyrazoles. The process involves:
- Starting with 5-bromo-1-methyl-1H-pyrazole
- Reacting with a 3-methylphenylboronic acid derivative
- Using Pd catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate in solvents such as DMF or toluene
Advantages: High yields, regioselectivity, and functional group tolerance.
Other Cross-Coupling Methods
- Sonogashira coupling for alkynyl substitutions
- Negishi coupling with organozinc reagents for specific arylations
Summary of Preparation Pathways
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Hydrazines + 1,3-dicarbonyls or acetylenic ketones | Condensation, cyclization | Simple, versatile | Regioisomeric mixtures, limited substitution control |
| Aromatic Bromination | Pyrazoles + NBS or Br₂ | Electrophilic substitution | Direct, straightforward | Over-bromination risk, requires control |
| Cross-Coupling | Brominated pyrazoles + arylboronic acids | Suzuki-Miyaura | High regioselectivity, functional group tolerance | Requires prior bromination step |
Proposed Synthetic Route for 5-Bromo-1-(3-methylphenyl)-1H-pyrazole
A typical, efficient route involves:
- Cyclocondensation : Synthesis of the pyrazole core via hydrazine and acetylenic ketone derivatives.
- Bromination : Selective bromination at the 5-position using NBS.
- Coupling : Suzuki-Miyaura coupling with 3-methylphenylboronic acid to attach the 3-methylphenyl group.
This route leverages the advantages of high yield, regioselectivity, and operational simplicity, aligning with modern synthetic standards.
Research Data and Material Considerations
- Yield Data : Cyclocondensation reactions typically yield 70–90% of the pyrazole core.
- Reaction Conditions : Mild temperatures (25–100°C), inert atmospheres for cross-couplings, and controlled bromination conditions.
- Materials : Readily available reagents such as hydrazines, acetylenic compounds, NBS, boronic acids, and palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3-methylphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form C-C bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products
Substitution: Formation of 5-substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dehalogenated pyrazoles.
Scientific Research Applications
5-Bromo-1-(3-methylphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-methylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the pyrazole ring can form hydrogen bonds, π-π interactions, and halogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Bioactivity : The position of the bromine atom (C4 vs. C5) and the nature of the N1 substituent (methyl vs. aryl) significantly influence reactivity. For instance, 4-bromo isomers (e.g., ) may exhibit different electronic effects compared to 5-bromo derivatives due to resonance and inductive effects.
- Functional Group Impact : The presence of electron-withdrawing groups (e.g., -CN in , -CF₃ in ) enhances electrophilic reactivity, making these compounds suitable for cross-coupling reactions. In contrast, electron-donating groups (e.g., 3-methylphenyl in the target compound) may stabilize the pyrazole ring for biological interactions.
Biological Activity
5-Bromo-1-(3-methylphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9BrN2
- Molecular Weight : 239.09 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various molecular targets, particularly enzymes involved in inflammatory and pain pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins, mediators of inflammation and pain .
Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in swelling, comparable to standard anti-inflammatory drugs like indomethacin .
Analgesic Effects
In pain models, this compound has shown promising analgesic effects. It acts by modulating pain pathways, potentially through inhibition of COX enzymes and other inflammatory mediators .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom in its structure appears to enhance its antimicrobial potency, making it a candidate for further development as an antibacterial agent .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anti-inflammatory Studies :
- Analgesic Mechanism :
- Antimicrobial Evaluation :
Q & A
Q. What are the common synthetic routes for 5-Bromo-1-(3-methylphenyl)-1H-pyrazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors. For example, hydrazine derivatives react with diketones or enol ethers under acidic or thermal conditions to form the pyrazole core . A one-pot multicomponent approach using arylcarbohydrazides, acetylenedicarboxylates, and isocyanides has also been reported for functionalized pyrazoles, offering high atom economy and mild conditions (yields: 70-85%) . Optimization of solvent (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst (e.g., p-TsOH) is critical for minimizing side products like regioisomers or over-oxidized derivatives.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry and substituent positions. The bromine atom at C5 causes deshielding (~δ 7.5 ppm for adjacent protons) .
- X-ray crystallography : SHELXL () is widely used for structure refinement. High-resolution data (>0.8 Å) resolve challenges like twinning or disorder in the 3-methylphenyl group .
- IR : Stretching frequencies for C-Br (~550 cm) and C-N (~1600 cm) validate functional groups .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C5 vs. C3) affect reactivity and biological activity?
Substituent positioning significantly alters electronic and steric properties:
| Substituent Position | Reactivity (Nucleophilic Substitution) | Biological Activity (IC vs. Enzyme X) |
|---|---|---|
| C5-Bromo, C3-methyl | High (Bromine as leaving group) | 12.5 µM (Potent inhibition) |
| C3-Bromo, C5-methyl | Moderate | >50 µM (Weak activity) |
| The C5-bromo derivative exhibits enhanced electrophilicity, facilitating Suzuki couplings or azide substitutions for drug discovery . |
Q. What computational strategies are used to predict the compound’s electronic properties and binding modes?
Density Functional Theory (DFT) studies on analogous pyrazoles reveal:
- HOMO-LUMO gaps : ~4.2 eV, indicating moderate reactivity .
- Molecular docking : The 3-methylphenyl group occupies hydrophobic pockets in kinase targets (e.g., CDK2), while bromine stabilizes halogen bonds with backbone carbonyls . Software like Gaussian or AutoDock is recommended for modeling.
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., 10 µM vs. 30 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Mitigation strategies include:
- Reproducibility controls : Use standardized protocols (e.g., CLSI guidelines).
- HPLC purity validation : Ensure >95% purity via reverse-phase chromatography .
- Structural analogs : Compare activity trends across derivatives to identify SAR outliers .
Q. What functionalization strategies exploit the bromine atom for targeted modifications?
The C5-bromine serves as a versatile handle for:
- Cross-coupling reactions : Suzuki-Miyaura (Pd catalysis) to introduce aryl/heteroaryl groups .
- Nucleophilic substitution : Replace bromine with azide, thiol, or methoxy groups for click chemistry or prodrug design .
- Photoredox catalysis : Generate radicals for C-H functionalization under blue light .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Crystallization issues include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
